3-Amino-4-iodo-1H-pyrazole
Overview
Description
3-Amino-4-iodo-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one iodine atom. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-iodo-1H-pyrazole is the respiratory system
Mode of Action
It is known that pyrazole derivatives can act as kinase inhibitors , suggesting that this compound might interact with its targets to inhibit their activity
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity in vitro , suggesting that this compound might also exert notable effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins . The amino group in 3-Amino-4-iodo-1H-pyrazole could potentially form hydrogen bonds with biomolecules, while the iodine atom might be involved in halogen bonding .
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-iodo-1H-pyrazole typically involves the iodination of 3-amino-1H-pyrazole. One common method includes the reaction of 3-amino-1H-pyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the iodine or amino groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazoles or other oxidized derivatives.
Reduction Products: Deiodinated or deaminated pyrazoles.
Scientific Research Applications
Chemistry: 3-Amino-4-iodo-1H-pyrazole serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: This compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its role as a kinase inhibitor and other therapeutic targets .
Industry: In the agricultural sector, this compound is explored for its herbicidal and pesticidal properties. It is also used in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodo-1H-pyrazole: Lacks the amino group, affecting its chemical properties and applications.
3,5-Diamino-1H-pyrazole:
Uniqueness: 3-Amino-4-iodo-1H-pyrazole is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and biological properties. This combination allows for versatile applications in synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
4-iodo-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVVMJPIOKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510997 | |
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-51-0 | |
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-IODO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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